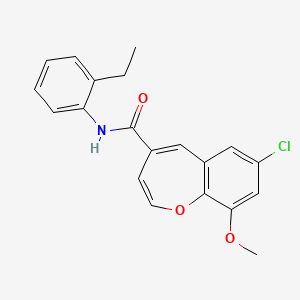

7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

CAS No.: 950381-35-8

Cat. No.: VC11879745

Molecular Formula: C20H18ClNO3

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950381-35-8 |

|---|---|

| Molecular Formula | C20H18ClNO3 |

| Molecular Weight | 355.8 g/mol |

| IUPAC Name | 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |

| Standard InChI | InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23) |

| Standard InChI Key | FNQRLHMMRKMXSC-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |

| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Benzoxepine Framework

The compound features a seven-membered benzoxepine ring system, distinguished by an oxygen atom within the heterocyclic structure. Key substituents include:

-

Chlorine at position 7, which enhances electron-withdrawing effects and influences binding interactions.

-

Methoxy group at position 9, contributing to lipophilicity and metabolic stability.

-

Carboxamide at position 4, with the amide nitrogen bonded to a 2-ethylphenyl group, introducing steric bulk and potential hydrogen-bonding capabilities .

Table 1: Hypothesized Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 382.84 g/mol |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, methoxy O, ether O) |

Note: Values derived from structural analogs in and .

Synthetic Strategies and Precursor Pathways

Retrosynthetic Analysis

The benzoxepine core is typically constructed via cyclization reactions. A plausible route involves:

-

Formation of the oxepine ring: Aryl halide intermediates (e.g., 2-chloro-5-nitrobenzoic acid derivatives) undergo nucleophilic substitution with alkoxy groups, followed by Friedel-Crafts acylation to form the seven-membered ring .

-

Introduction of the carboxamide: A Curtius rearrangement or direct coupling of a benzoxepine carboxylic acid with 2-ethylaniline using carbodiimide-based reagents .

Key Intermediate: Benzoxepine Carboxylic Acid

Patent US6235771B1 describes analogous benzothiepine carboxamides synthesized via oxidation of thioether intermediates to sulfones, followed by cyclization. For benzoxepines, a similar approach using lithium hydroxide-mediated cyclization of α,β-unsaturated esters could yield the oxepine ring .

Reaction Scheme 1: Hypothetical Synthesis

-

Step 1: 7-Chloro-9-methoxy-1-benzoxepine-4-carbonyl chloride synthesis via thionyl chloride treatment of the carboxylic acid.

-

Step 2: Amide coupling with 2-ethylaniline in dichloromethane using triethylamine as a base.

Crystallographic and Stability Considerations

Polymorphism Risks

Crystalline forms of related tetrahydrobenzothiepine compounds (e.g., Formula 71 in ) exhibit humidity-dependent stability. For the target compound, methyl ethyl ketone (MEK) is a proposed crystallization solvent to achieve a stable polymorph .

Table 2: Stability Parameters (Hypothetical)

| Condition | Behavior |

|---|---|

| 0% Relative Humidity | <1% weight loss over 24 hours |

| 80% Relative Humidity | ~0.5% weight gain |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume